molecular formula C14H22N4S B5714979 1-(2,3-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(2,3-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B5714979
M. Wt: 278.42 g/mol
InChI Key: RAENUTNLNRSMGM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 2,3-dimethylaniline with 4-methylpiperazine in the presence of a thiocyanate source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2,3-dimethylaniline and 4-methylpiperazine in ethanol.
  • Add ammonium thiocyanate to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under an inert atmosphere.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and piperazine moiety may interact with hydrophobic pockets in proteins, further modulating their function.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(4-methylpiperazin-1-yl)thiourea: Lacks the dimethyl substitution on the aromatic ring, which may affect its biological activity and chemical reactivity.

    1-(2,3-Dimethylphenyl)-3-(piperazin-1-yl)thiourea: Lacks the methyl group on the piperazine ring, potentially altering its interaction with molecular targets.

The unique structural features of this compound, such as the dimethyl substitution on the aromatic ring and the methyl group on the piperazine ring, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-11-5-4-6-13(12(11)2)15-14(19)16-18-9-7-17(3)8-10-18/h4-6H,7-10H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAENUTNLNRSMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NN2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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